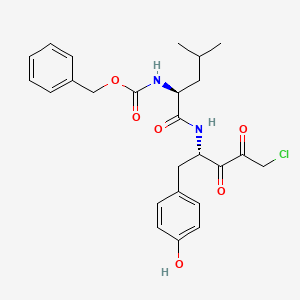
Cbz-Leu-Tyr-AcCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-Leu-Tyr-AcCl: , also known as N-benzyloxycarbonyl-L-leucyl-L-tyrosine acetyl chloride, is a synthetic peptide derivative. Its structure consists of three amino acids: leucine (Leu), tyrosine (Tyr), and an acetyl chloride (AcCl) group. The N-benzyloxycarbonyl (Cbz) protecting group is commonly used in peptide synthesis to prevent unwanted side reactions during coupling.
Métodos De Preparación
a. Synthetic Routes:
Solid-Phase Peptide Synthesis (SPPS): Cbz-Leu-Tyr-AcCl can be synthesized using SPPS, a widely employed method for peptide assembly. In SPPS, the peptide chain grows stepwise on a solid support (usually a resin-bound amino acid). The C-terminus of the growing peptide is activated, and the next amino acid is added sequentially.
Solution-Phase Synthesis: In solution-phase synthesis, the peptide is assembled in solution rather than on a solid support. This method allows for more flexibility in reaction conditions.
Chemical Ligation: this compound can also be prepared through chemical ligation methods, such as native chemical ligation or thioester-mediated ligation.
Coupling Reagents: Common coupling reagents include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Protecting Groups: The Cbz group protects the N-terminal amino group of Leu and Tyr.
Deprotection: After peptide assembly, removal of the Cbz group is achieved using hydrogenation or other deprotecting methods.
c. Industrial Production Methods: Industrial-scale production of this compound may involve automated peptide synthesizers, purification, and quality control processes.
Análisis De Reacciones Químicas
Cbz-Leu-Tyr-AcCl can undergo various reactions:
Hydrolysis: Removal of the Cbz group by hydrolysis.
Acetylation: Acetylation of the Tyr side chain.
Amide Formation: Formation of the peptide bond between Leu and Tyr.
Major products:
- Deprotected Leu-Tyr-AcCl (without Cbz group).
- Acetylated Leu-Tyr-AcCl.
Aplicaciones Científicas De Investigación
Peptide Chemistry: Cbz-Leu-Tyr-AcCl serves as a model compound for studying peptide synthesis and modification.
Drug Development: It may be used in drug discovery or as a building block for bioactive peptides.
Enzyme Inhibition Studies: this compound can inhibit specific enzymes due to its structural features.
Mecanismo De Acción
The exact mechanism of action for Cbz-Leu-Tyr-AcCl depends on its context. It may act as a substrate, inhibitor, or modulator of enzymatic processes. Further research is needed to elucidate specific molecular targets and pathways.
Comparación Con Compuestos Similares
While Cbz-Leu-Tyr-AcCl is unique due to its specific sequence and acetylation, similar compounds include other protected dipeptides and acetylated peptides.
Propiedades
Fórmula molecular |
C25H29ClN2O6 |
|---|---|
Peso molecular |
489.0 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(2S)-5-chloro-1-(4-hydroxyphenyl)-3,4-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C25H29ClN2O6/c1-16(2)12-21(28-25(33)34-15-18-6-4-3-5-7-18)24(32)27-20(23(31)22(30)14-26)13-17-8-10-19(29)11-9-17/h3-11,16,20-21,29H,12-15H2,1-2H3,(H,27,32)(H,28,33)/t20-,21-/m0/s1 |
Clave InChI |
HERUKJPPUDXXHR-SFTDATJTSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


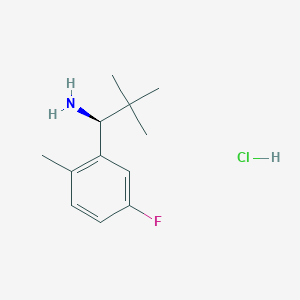

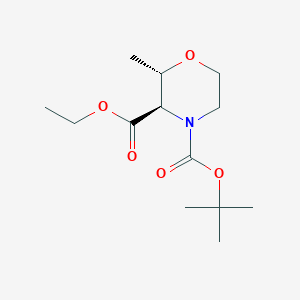



![(3R,4R,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-OL](/img/structure/B13045753.png)


![1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile](/img/structure/B13045774.png)

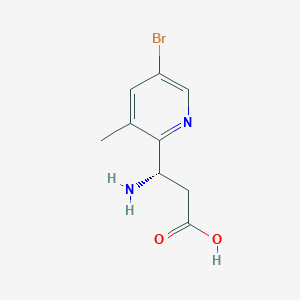
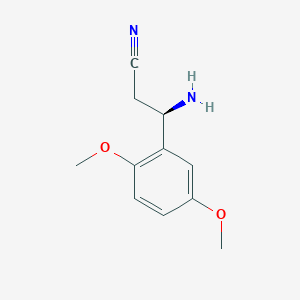
![8-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B13045782.png)
